Interfacial Energy Barrier (E₀) in Membrane-Penetrating Stealth Probes: cis-9-Octadecene-1-thiol vs. Hexadecanethiol and tert-Dodecanethiol
In force-clamp spectroscopy measurements of silicon-nanowire stealth probes penetrating supported lipid bilayers, cis-9-octadecene-1-thiol-functionalized probes exhibited an interfacial energy barrier E₀ = 18.4 ± 0.7 kbT with a failure displacement γ = 1.26 ± 0.07 pm. This is 73.6% higher than hexadecanethiol (E₀ = 10.6 ± 0.5 kbT, γ = 0.41 ± 0.05 pm), 53.3% higher than octanethiol (E₀ = 12.0 ± 0.3 kbT, γ = 0.39 ± 0.03 pm), and 31.4% higher than dodecanethiol (E₀ = 14.0 ± 0.6 kbT, γ = 0.43 ± 0.04 pm). It also surpasses the branched disordered thiol tert-dodecanethiol (E₀ = 16.9 ± 0.5 kbT, γ = 0.80 ± 0.04 pm) by 8.9% [1]. The γ value near 1 pm confirms that failure occurs at the functionalized band–bilayer interface rather than by penetration of the underlying bilayer core, a mechanistic signature of strong membrane adhesion [1].
| Evidence Dimension | Interfacial energy barrier (E₀) and failure displacement (γ) for nanowire stealth probes penetrating SOPC lipid bilayers |
|---|---|
| Target Compound Data | E₀ = 18.4 ± 0.7 kbT; γ = 1.26 ± 0.07 pm |
| Comparator Or Baseline | Hexadecanethiol: E₀ = 10.6 ± 0.5 kbT, γ = 0.41 ± 0.05 pm; Octanethiol: E₀ = 12.0 ± 0.3 kbT, γ = 0.39 ± 0.03 pm; Dodecanethiol: E₀ = 14.0 ± 0.6 kbT, γ = 0.43 ± 0.04 pm; tert-Dodecanethiol: E₀ = 16.9 ± 0.5 kbT, γ = 0.80 ± 0.04 pm |
| Quantified Difference | cis-9-Octadecene-1-thiol E₀ exceeds hexadecanethiol by +73.6%, octanethiol by +53.3%, dodecanethiol by +31.4%, and tert-dodecanethiol by +8.9% |
| Conditions | Silicon nanowire probes functionalized with thiol SAMs, force-clamp atomic force spectroscopy on SOPC lipid bilayers; energy barrier E₀ extracted from ln(k) vs. force fits using Bell-Evans model (Nano Letters 2011) |
Why This Matters
For procurement decisions in biointerface engineering, cis-9-octadecene-1-thiol provides the highest membrane-adhesion strength among long-chain and disordered thiols, directly quantified against five structural analogs in a single controlled study.
- [1] Almquist, B.D.; Melosh, N.A. Molecular Structure Influences the Stability of Membrane Penetrating Biointerfaces. Nano Letters 2011, 11 (5), 2066–2070. DOI: 10.1021/nl200542m. View Source
